molecular formula C23H36O2 B107830 C225

C225

Cat. No.: B107830
M. Wt: 344.5 g/mol
InChI Key: VQHJSIBYSWTMLS-NEUKSRIFSA-N
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Description

C225 is a methyl ester of docosapentaenoic acid, a polyunsaturated fatty acid.

Mechanism of Action

Target of Action

C225, also known as Cetuximab, is a recombinant chimeric human/mouse IgG1 monoclonal antibody that competitively binds to the epidermal growth factor receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases found in both normal and tumor cells, and it is responsible for regulating epithelial tissue development and homeostasis . EGFR is often overexpressed in malignant cells and has been linked to more advanced disease and poor prognosis .

Mode of Action

This compound inhibits the binding of epidermal growth factor (EGF) to EGFR, thereby inhibiting autophosphorylation of EGFR and inducing its internalization and degradation . This competitive binding to EGFR inhibits the progression of the cell cycle at the G0/G1 boundary, increases the expression of the cell cycle regulator p27 KIP1, and induces apoptosis .

Biochemical Pathways

The binding of this compound to EGFR leads to the inhibition of several key cell signaling pathways. These include the MAPK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which is involved in cell survival and apoptosis . By inhibiting these pathways, this compound can effectively suppress tumor growth.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in preclinical and clinical trials. It has been shown to have a favorable safety profile and adequate clinical pharmacology . The drug is administered via intravenous infusion and is used as monotherapy or in combination with other chemotherapies .

Result of Action

The binding of this compound to EGFR results in significant inhibition of tumor growth. In vitro, this compound has been shown to mediate anti-tumor effects in numerous cancer cell lines and human tumor xenografts . In clinical trials, this compound has demonstrated antitumor activities, both as a single agent and in combination with chemotherapy and radiation therapy .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other growth factors and cytokines in the tumor microenvironment can modulate the response to this compound. Additionally, the genetic makeup of the tumor cells, including the presence of specific mutations in the EGFR gene, can also impact the drug’s efficacy .

Chemical Reactions Analysis

C225 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, peracids for oxidation, and nucleophiles such as amines or alcohols for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

C225 can be compared with other similar compounds, such as:

The uniqueness of methyl 4,7,10,13,16-docosapentaenoate lies in its specific double bond configuration and its potential health benefits, which are distinct from those of other similar compounds.

Properties

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJSIBYSWTMLS-NEUKSRIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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